4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(propan-2-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5(2)10-15(13,14)6-3-7(8(11)12)9-4-6/h3-5,9-10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKMAAHKWVENSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves the reaction of a pyrrole derivative with an isopropylsulfonamide under specific conditions. One common method includes:
Starting Materials: Pyrrole-2-carboxylic acid and isopropylsulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Procedure: The pyrrole-2-carboxylic acid is first activated by the coupling agent, followed by the addition of isopropylsulfonamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid serves as a versatile building block for more complex molecules. It can participate in various chemical reactions, including:
- Oxidation : Leading to sulfonic acid derivatives.
- Reduction : Converting sulfamoyl groups to amine groups.
- Substitution Reactions : Such as esterification and amidation .
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor or modulator. The sulfamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This property makes it a candidate for studying enzyme kinetics and mechanisms of action in biochemical pathways .
Medicine
Research into the therapeutic applications of this compound includes:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Investigations are ongoing into its ability to modulate inflammatory responses in various models .
Industry Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for applications in:
- Polymer Chemistry : As a modifier or additive in polymer formulations.
- Agricultural Chemicals : Potential use in the synthesis of agrochemicals due to its biological activity .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of carbonic anhydrase by this compound demonstrated significant inhibition rates compared to traditional sulfonamide drugs. The mechanism involved competitive inhibition, suggesting its potential as a lead compound for developing new therapeutics targeting carbonic anhydrase-related disorders.
Case Study 2: Antimicrobial Testing
In vitro testing against Escherichia coli and Staphylococcus aureus showed that this compound exhibited moderate antimicrobial activity. Further modifications to enhance potency are being explored through structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall affinity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-functionalized pyrrole carboxylic acids. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to and .
Key Differences and Implications:
Substituent Effects on Polarity: The parent compound (CAS 1042556-50-2) lacks alkyl or aryl groups on the sulfamoyl nitrogen, resulting in higher polarity and water solubility compared to the isopropyl-substituted target compound . The diethylamino propyl group in introduces a basic tertiary amine, enhancing solubility in acidic environments (e.g., physiological pH) .
Synthetic Routes :
- Sulfonated pyrroles are typically synthesized via diazomethane-mediated sulfonylation or nucleophilic substitution (). The isopropyl group in the target compound may require protection/deprotection strategies during synthesis .
Computational Insights: Density-functional theory (DFT) studies () predict that exact exchange terms and gradient corrections improve thermochemical accuracy for such heterocycles. The isopropyl group’s electron-donating effects could stabilize the pyrrole ring’s electron density . Multiwfn software () enables analysis of electron localization functions (ELF) and electrostatic potentials, which are critical for understanding reactivity and intermolecular interactions .
Biological and Material Applications :
Biological Activity
Overview
4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, with the molecular formula C8H12N2O4S, is a compound that has garnered interest for its potential biological activities. This compound features a unique pyrrole ring structure, which contributes to its reactivity and interaction with biological systems. The following sections delve into its biological activity, synthesis, mechanism of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of pyrrole-2-carboxylic acid with isopropylsulfonamide. This process often utilizes coupling agents like EDCI and bases such as triethylamine in organic solvents like dichloromethane. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to different derivatives with potential biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, pyrrole-2-carboxamides have shown potent anti-tuberculosis (TB) activity, with minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis. These compounds were found to inhibit the activity of MmpL3, a crucial enzyme involved in mycolic acid biosynthesis in TB bacteria .
The specific compound this compound has not been extensively studied in isolation for antimicrobial effects; however, its structural analogs suggest a promising potential against various pathogens.
Inhibition of Biofilm Formation
Research has also explored the effectiveness of pyrrole derivatives in inhibiting biofilm formation. A study focusing on pyrrole-2-carboxylic acid demonstrated its ability to reduce biofilm biomass of Listeria monocytogenes significantly. Crystal violet staining assays indicated a decrease in biofilm viability and metabolic activity upon treatment with this compound .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their functionality. The carboxylic acid group may also enhance binding interactions, increasing the compound's affinity for target proteins.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-sulfamoylbenzoic acid | Benzene derivative | Anti-inflammatory properties |
| 4-[(propan-2-yl)sulfamoyl]benzoic acid | Benzene derivative | Potential enzyme inhibition |
| This compound | Pyrrole derivative | Potential anti-TB and antimicrobial |
The distinct electronic and steric properties provided by the pyrrole ring may lead to unique reactivity profiles and biological activities compared to benzene derivatives.
Case Studies and Research Findings
- Anti-Tuberculosis Activity : A study highlighted that structural modifications on pyrrole derivatives significantly enhance their anti-TB efficacy. Compounds with bulky substituents showed remarkable improvements in potency against drug-resistant strains .
- Biofilm Suppression : Another research effort demonstrated that pyrrole derivatives could effectively suppress biofilm formation in pathogenic bacteria such as Listeria monocytogenes, indicating their potential as antibiofilm agents in food safety applications .
Q & A
Basic: What are the common synthetic routes for preparing 4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the pyrrole core. A common approach includes:
- Sulfamoylation: Introducing the (propan-2-yl)sulfamoyl group via nucleophilic substitution or coupling reactions. For example, reacting a pyrrole precursor with sulfamoyl chloride derivatives under anhydrous conditions (e.g., DMF as a solvent, 60–80°C).
- Carboxylic Acid Formation: Oxidation or hydrolysis of ester or nitrile groups at the 2-position of the pyrrole ring.
Optimization strategies: - Catalyst Selection: Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency, as demonstrated in heterocyclic syntheses .
- Solvent and Temperature: Refluxing in xylene with oxidizing agents like chloranil enhances cyclization efficiency, as shown in analogous pyrrole syntheses .
- Purification: Recrystallization from methanol or column chromatography ensures high purity .
Advanced: How can computational methods like density-functional theory (DFT) be applied to predict the reactivity or electronic properties of this compound?
Methodological Answer:
DFT calculations can:
- Map Electron Density: Analyze charge distribution at the sulfamoyl and carboxylic acid groups to predict nucleophilic/electrophilic sites .
- Correlation Energy Modeling: Use functionals like the Colle-Salvetti formula to estimate correlation energies, aiding in understanding stability and reaction pathways .
- Reactivity Descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify regions prone to electrophilic attack or hydrogen bonding .
Validation: Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models.
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and hydrogen-bonding networks. Single-crystal studies (e.g., using Mo-Kα radiation) provide precise structural data, as seen in analogous bromo-pyrrole derivatives .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., sulfamoyl group deshields adjacent protons). 2D NMR (COSY, HSQC) confirms connectivity .
- IR Spectroscopy: Detects functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for sulfamoyl, C=O at ~1700 cm⁻¹ for carboxylic acid) .
Advanced: What strategies can resolve discrepancies in reported biological activities of pyrrole-2-carboxylic acid derivatives, and how can in vitro assays be designed to validate these findings?
Methodological Answer:
- Data Reconciliation: Perform meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For example, variations in enzyme inhibition may arise from differences in buffer pH or co-solvents .
- Dose-Response Studies: Use standardized IC₅₀/EC₅₀ protocols with controls (e.g., known inhibitors) to ensure reproducibility.
- Targeted Assays: Design fluorescence-based or radiometric assays to measure specific interactions (e.g., binding to kinases or GPCRs) .
- Structural Modifications: Synthesize analogs (e.g., methyl esters or amides) to isolate the role of the carboxylic acid group in activity .
Basic: What safety precautions are recommended when handling sulfamoyl-containing pyrrole derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of fine powders or vapors during synthesis .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can regioselective functionalization of the pyrrole ring be achieved to synthesize derivatives of this compound?
Methodological Answer:
- Protecting Groups: Use Fmoc or tert-butyl groups to block the carboxylic acid during sulfamoylation, as seen in Fmoc-protected imidazole-pyrrole hybrids .
- Directed Metalation: Employ lithiation (e.g., LDA at -78°C) to deprotonate specific positions, followed by electrophilic quenching.
- Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups at the 5-position, leveraging palladium catalysts .
Basic: What are the key solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility: The carboxylic acid group enhances water solubility at physiological pH (7.4). For hydrophobic matrices (e.g., lipid membranes), prepare DMSO stock solutions (≤1% v/v) to avoid precipitation .
- Stability: Store at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfamoyl group. Monitor degradation via HPLC at 254 nm .
Advanced: How can reaction by-products in the synthesis of this compound be characterized and minimized?
Methodological Answer:
- By-Product Identification: Use LC-MS or GC-MS to detect intermediates (e.g., over-sulfonated derivatives or dimerization products) .
- Kinetic Control: Optimize reaction time/temperature to favor the desired product. For example, shorter reflux durations in xylene reduce side reactions .
- Workup Optimization: Acid-base extraction removes unreacted sulfamoyl chlorides, while scavenger resins (e.g., polymer-bound thiourea) trap excess reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
